2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
2-((1-(3-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a central imidazole ring substituted with a 3-chlorophenyl group at the N1 position and a phenyl group at the C5 position. A thioether linkage connects the imidazole to a pyrrolidin-1-yl ethanone moiety.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c22-17-9-6-10-18(13-17)25-19(16-7-2-1-3-8-16)14-23-21(25)27-15-20(26)24-11-4-5-12-24/h1-3,6-10,13-14H,4-5,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGUJOSDSRWGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that incorporates an imidazole ring, a thioether linkage, and a pyrrolidine moiety. This structure suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.93 g/mol. The presence of the imidazole ring is significant as it is known for its ability to interact with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.93 g/mol |
| LogP | 4.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The thioether linkage may enhance binding affinity, while the pyrrolidine moiety could modulate receptor interactions, influencing various signaling pathways.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
1. Anticancer Activity
Studies have shown that imidazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interfere with cancer cell proliferation by inhibiting key enzymes involved in tumor growth.
2. Antimicrobial Properties
The compound has demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
3. Anti-inflammatory Effects
The thioether linkage is believed to contribute to anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives similar to the compound :
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that imidazole derivatives showed IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Evaluation : Research indicated that compounds containing imidazole rings were effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
- Anti-inflammatory Mechanism : Another study reported that certain imidazole derivatives significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Imidazole Derivatives
The target compound’s 3-chlorophenyl and phenyl substituents contrast with other imidazole derivatives:
- Patent Example 15 (EP 1 926 722 B1) : Features a trifluoromethyl (CF₃) group and a benzimidazole core . The CF₃ group enhances lipophilicity and metabolic stability compared to the chloro substituent in the target compound, which may influence pharmacokinetics.
- Thiophene Derivatives (Molecules, 2012): Compounds 7a and 7b incorporate pyrazole and thiophene moieties with amino and hydroxy groups, differing from the target’s pyrrolidinyl ethanone group. These groups may alter solubility and hydrogen-bonding capacity .
Table 1: Substituent Comparison
Electronic and Reactivity Profiles
Computational methods, such as density functional theory (DFT) with the Lee-Yang-Parr (LYP) correlation functional , and tools like Multiwfn , enable comparisons of electronic properties:
- This could affect reactivity in electrophilic substitution reactions.
- Electrostatic Potential (ESP): Pyrrolidinyl ethanone’s amine group may create localized positive charge regions, influencing binding interactions compared to the neutral thiophene derivatives .
Noncovalent Interactions and Crystal Packing
Noncovalent interaction (NCI) analysis reveals differences in intermolecular forces:
- Target Compound : The thioether group may engage in weaker van der Waals interactions compared to oxygen-based ethers. The pyrrolidinyl group could participate in C-H···π interactions.
- Benzimidazole Analogs (Example 15) : CF₃ groups induce strong hydrophobic interactions, while fluoro substituents may contribute to halogen bonding .
Q & A
Q. What methods reconcile conflicting bioactivity data across different assay platforms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
